molecular formula C20H28N2O4 B2739264 Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295343-92-9

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2739264
CAS No.: 295343-92-9
M. Wt: 360.454
InChI Key: ZJPHPJNHDDYABW-UHFFFAOYSA-N
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Description

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-ketoesters . DHPMs are pharmacologically significant, exhibiting anticancer , thymidine phosphorylase (TP) inhibitory , and antioxidant activities . This compound features a hexyl ester group at position 5, a 2-ethoxyphenyl substituent at position 4, and a methyl group at position 5. Its structural uniqueness lies in the combination of a long-chain ester (hexyl) and an electron-donating ethoxy group on the aryl ring, which may influence lipophilicity and binding interactions.

Properties

IUPAC Name

hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-6-7-10-13-26-19(23)17-14(3)21-20(24)22-18(17)15-11-8-9-12-16(15)25-5-2/h8-9,11-12,18H,4-7,10,13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPHPJNHDDYABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 295343-92-9) is a synthetic compound belonging to the class of tetrahydropyrimidines. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H28N2O4C_{20}H_{28}N_{2}O_{4}, with a molecular weight of approximately 360.45 g/mol. Its structure features a tetrahydropyrimidine core with various functional groups that contribute to its biological properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can interact with various receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against a range of pathogens. For instance:

  • Bacterial Inhibition : In vitro assays demonstrated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µM.
Pathogen Inhibition Zone (mm) Concentration (µM)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
HeLa30
MCF725
Normal Fibroblasts>100

This selectivity suggests potential for therapeutic applications in oncology.

Case Studies

  • In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Combination Therapies : Research indicated enhanced efficacy when combined with conventional chemotherapeutics like doxorubicin. This combination therapy showed synergistic effects in reducing tumor growth rates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-aryl substituent significantly impacts biological activity and physicochemical properties:

  • Electron-donating groups: 4-Methoxyphenyl (e.g., Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Exhibits moderate TP inhibition (IC₅₀ ~300–400 µM) and improved solubility due to polarity . 4-Hydroxy-3-methoxyphenyl: Enhances antioxidant activity via phenolic radical scavenging .
  • Electron-withdrawing groups :
    • 4-Bromophenyl (Methyl ester): Shows potent cytotoxicity (IC₅₀ = 15.7 µM) in cancer cell lines, attributed to halogen-induced electrophilicity .
    • 3,4-Difluorophenyl (Trimethylsilylethyl ester): Increased metabolic stability and lipophilicity .
  • Heteroaromatic groups: Furan-2-yl (Ethyl ester): Demonstrated anticancer activity via Eg5 kinesin inhibition .

Ester Group Modifications

The ester moiety at position 5 influences solubility and bioavailability:

  • Methyl/ethyl esters : Common in DHPMs (e.g., ), offering moderate lipophilicity. Ethyl esters are often used in prodrug designs .
  • Hexyl ester : The long alkyl chain in the target compound increases lipophilicity (logP ~4–5 predicted), enhancing cell membrane penetration but reducing aqueous solubility .
  • Trimethylsilylethyl ester : Used to improve stability and synthetic handling .

Physicochemical Properties

  • Solubility: Methyl 4-(4-methoxyphenyl)-DHPM-5-carboxylate has higher solubility in polar solvents (e.g., methanol) due to methoxy polarity . The hexyl ester in the target compound likely reduces aqueous solubility but enhances lipid bilayer permeation.
  • Thermodynamics : Solubility parameters (enthalpy, entropy) for methoxyphenyl derivatives correlate with solvent polarity, aiding purification strategies .

Q & A

Q. Key Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction rates and yields by stabilizing intermediates .
  • Catalysts : Silica gel-supported acids (e.g., L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate) improve regioselectivity and reduce side reactions .
  • Temperature : Reflux (80–100°C) ensures completion but must be balanced to prevent thermal degradation of sensitive intermediates .

Q. Example Conditions :

StepSolventCatalystTemp (°C)Yield (%)
CondensationDCMHCl (conc.)6065–70
CyclizationDMSOSilica-supported acid8075–80

How is the compound structurally characterized, and what advanced techniques resolve ambiguities in crystallographic data?

Basic
Primary Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., methyl groups at δ 2.68 ppm, aromatic protons at δ 7.72–7.75 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves molecular conformation (e.g., boat vs. chair ring puckering) .

Q. Advanced :

  • SHELX Refinement : SHELXL97 refines crystal structures, addressing disorder or twinning. R factors <0.05 indicate high precision .
  • Hydrogen Bonding Analysis : Crystal packing often involves N–H⋯O motifs (e.g., R2_2(8) ring motifs in ), validated via PLATON .

Q. Example XRD Data :

Compound VariantR FactorSpace GroupConformation
Ethyl 4-(3-bromophenyl)0.034P21_1/cBoat
Methyl 4-(2-ethoxyphenyl)0.048P-1Flattened boat

How can researchers design experiments to evaluate kinase inhibition mechanisms?

Q. Advanced

In Vitro Assays :

  • IC50_{50} Determination : Dose-response curves using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay). reports IC50_{50} values <10 µM for related dihydropyrimidines.
  • Selectivity Profiling : Test against kinase panels (e.g., PKIS) to identify off-target effects.

Computational Modeling :

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB ID 1ATP) to predict binding modes. applied B3LYP/6-311++G(d,p) DFT for electronic profiling.
  • MD Simulations : Assess binding stability (≥50 ns trajectories) under physiological conditions.

Q. Key Data from :

Target KinaseIC50_{50} (µM)Cytotoxicity (CC50_{50}, µM)
Thymidine Phosphorylase5.3>100

How should researchers address contradictions in thermodynamic solubility data across studies?

Advanced
Common Discrepancies :

  • Solubility variations in polar vs. non-polar solvents (e.g., ethanol vs. hexane). highlights entropy-driven solubility in DMSO.

Q. Resolution Strategies :

Standardized Protocols : Use USP dissolution apparatus with controlled agitation (50 rpm) and temperature (±0.1°C).

Hansen Solubility Parameters : Calculate HSPs (δD_D, δP_P, δH_H) to predict solvent compatibility.

Data Normalization : Report solubility as molality (mol/kg) to account for solvent density differences.

Q. Example Solubility Data () :

SolventΔH (kJ/mol)ΔS (J/mol·K)LogP
Ethanol-12.315.62.54
DCM-8.710.23.02

What methodologies validate regioselectivity in tetrahydropyrimidine functionalization?

Q. Advanced

Isotopic Labeling : Use 13^{13}C-labeled reagents to track substituent incorporation (e.g., methyl vs. ethoxyphenyl groups).

XRD Mapping : Compare electron density maps (e.g., ) to confirm substituent positions.

Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps. observed regioselectivity shifts with silica-supported catalysts.

Q. Regioselectivity Trends :

  • Electron-withdrawing groups (e.g., -CF3_3) favor substitution at C4 ().
  • Steric hindrance from bulky substituents directs functionalization to C6 ().

How are cytotoxicity and therapeutic indices (TI) calculated for preclinical evaluation?

Q. Advanced

Cell Viability Assays :

  • MTT/PrestoBlue : Measure IC50_{50} in target cells (e.g., cancer lines) and CC50_{50} in healthy cells (e.g., HEK293).
  • TI Calculation : TI = CC50_{50}/IC50_{50}. A TI >10 indicates favorable safety ().

Apoptosis Markers :

  • Flow Cytometry : Annexin V/PI staining quantifies early/late apoptosis.
  • Caspase-3/7 Activation : Luminescent assays confirm mechanism (e.g., Caspase-Glo®).

Q. Example Data () :

CompoundIC50_{50} (µM)CC50_{50} (µM)TI
Ethyl 4-(4-fluorophenyl)4.172.517.7

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